molecular formula C13H16O4 B8336809 Isopropyl 4-acetylphenoxyacetate

Isopropyl 4-acetylphenoxyacetate

Cat. No.: B8336809
M. Wt: 236.26 g/mol
InChI Key: VACHEQBTEGIMEH-UHFFFAOYSA-N
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Description

Isopropyl 4-acetylphenoxyacetate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

propan-2-yl 2-(4-acetylphenoxy)acetate

InChI

InChI=1S/C13H16O4/c1-9(2)17-13(15)8-16-12-6-4-11(5-7-12)10(3)14/h4-7,9H,8H2,1-3H3

InChI Key

VACHEQBTEGIMEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Fischer esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by isopropyl alcohol, and subsequent dehydration. Key parameters include:

  • Catalyst : Concentrated sulfuric acid (1–5 mol%) or para-toluenesulfonic acid (PTSA).

  • Solvent : Toluene or xylene to azeotropically remove water.

  • Temperature : Reflux (110–125°C) for 6–24 hours.

In a representative procedure, 4-acetylphenoxyacetic acid (1.0 eq) and isopropyl alcohol (2.0–5.0 eq) are heated under reflux with PTSA (0.05 eq) in toluene. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate before solvent evaporation.

Yield Optimization and Challenges

  • Excess Alcohol : A 3:1 molar ratio of isopropyl alcohol to acid improves conversion ().

  • Side Reactions : Competitive keto-enol tautomerism of the 4-acetyl group may necessitate inert atmospheres to prevent oxidation.

  • Purification : Silica gel chromatography (hexane/ethyl acetate) or recrystallization from benzene/petroleum ether (60–80°C) yields pure product, as demonstrated in analogous acetophenone derivatives ().

Acyl Chloride-Based Synthesis

Chlorination of 4-Acetylphenoxyacetic Acid

4-Acetylphenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is monitored by IR spectroscopy for the disappearance of the -OH stretch (3200–2500 cm⁻¹) and emergence of C=O (1760 cm⁻¹) and C-Cl (850 cm⁻¹) bands ().

Procedure :

  • Dissolve 4-acetylphenoxyacetic acid (1.0 eq) in DCM (10 mL/g).

  • Add SOCl₂ (1.2 eq) dropwise under nitrogen.

  • Stir at room temperature for 2 hours, then reflux for 1 hour.

  • Remove excess SOCl₂ and DCM under reduced pressure.

Esterification with Isopropyl Alcohol

The acyl chloride is reacted with isopropyl alcohol (1.5 eq) in the presence of triethylamine (1.1 eq) to scavenge HCl. This method, adapted from carbamate syntheses (), proceeds at 0°C to room temperature over 4–6 hours.

Workup :

  • Filter triethylamine hydrochloride salts.

  • Wash the organic phase (DCM) with water, dry, and concentrate.

  • Recrystallize from hexane/ethyl acetate (3:1) to afford colorless crystals.

Yield : 75–85% (theoretical), comparable to isopropyl 2-diazoacetyl(phenyl)carbamate synthesis ().

Catalytic Innovations and Process Intensification

Heterogeneous Acid Catalysts

Fixed-bed reactors packed with polystyrenesulfonic acid resins (e.g., Amberlyst®) enable continuous esterification at 115–125°C (). This approach minimizes side reactions and simplifies catalyst recovery, achieving >90% conversion in acetic acid-isopropyl alcohol systems.

Reactive Distillation

Integrating reaction and separation units, as depicted in patent US5384426A (), enhances efficiency for volatile esters. For this compound, azeotropic distillation (bp ~150°C) could isolate the product while recycling unreacted alcohol.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1760 cm⁻¹ (ester C=O), 1679 cm⁻¹ (acetyl C=O), 1220 cm⁻¹ (C-O ester).

  • ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, COCH₃), 4.65 (septet, 1H, OCH(CH₃)₂), 4.85 (s, 2H, OCH₂CO), 7.15–7.90 (m, 4H, aromatic).

  • ¹³C NMR : δ 21.5 (CH(CH₃)₂), 26.8 (COCH₃), 65.8 (OCH₂CO), 69.2 (OCH(CH₃)₂), 122–140 (aromatic), 169.5 (ester C=O), 195.0 (acetyl C=O).

These spectral signatures align with structurally related esters ().

Industrial-Scale Considerations

Cost-Benefit Analysis

ParameterDirect EsterificationAcyl Chloride Route
Raw Material CostLowModerate
Reaction Time12–24 h6–8 h
Yield70–80%75–85%
Purification EaseModerateHigh
ScalabilityHighModerate

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 4-acetylphenoxyacetate, and how can reaction conditions be optimized?

The synthesis typically involves reacting 4-acetylphenol with chloroacetic acid or its esters under alkaline conditions to form the phenoxyacetic acid intermediate. Subsequent esterification with isopropyl alcohol (via acid-catalyzed Fischer esterification) yields the target compound. Optimization includes adjusting reaction temperature (60–80°C for esterification), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Purity can be enhanced via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkage.
  • IR spectroscopy to verify carbonyl (C=O) and ester (C-O) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D structure and intermolecular interactions .

Q. How can researchers screen the bioactivity of this compound in preliminary assays?

Basic bioactivity screening involves:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antitumor potential.
  • Enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) to evaluate mechanistic pathways.
  • Antimicrobial disk diffusion tests to gauge broad-spectrum activity. Use solvent controls (DMSO <1% v/v) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from substituent effects or assay variability. Strategies include:

  • Structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., acetyl vs. propyl substituents).
  • Dose-response curves to compare IC₅₀ values across multiple cell lines.
  • Meta-analysis of published data to identify trends or confounding variables (e.g., solvent polarity in assay media) .

Q. What methodologies are suitable for studying this compound’s coordination chemistry with metal ions?

Advanced approaches include:

  • X-ray diffraction to determine metal-ligand binding modes in coordination polymers.
  • Thermogravimetric analysis (TGA) to assess thermal stability of metal complexes.
  • DFT calculations to model electronic interactions between the ligand and metal centers (e.g., Ca(II) or Gd(III)).
  • Magnetic susceptibility measurements for paramagnetic complexes .

Q. How can thermal stability and decomposition kinetics of this compound be evaluated?

Use differential scanning calorimetry (DSC) to identify melting points and phase transitions, and TGA to quantify decomposition temperatures under inert/oxidative atmospheres. Kinetic parameters (e.g., activation energy) can be derived via the Flynn-Wall-Ozawa method .

Q. What advanced techniques elucidate molecular interactions between this compound and biological targets?

Employ:

  • Surface plasmon resonance (SPR) to measure binding affinity (KD) in real time.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking simulations (AutoDock Vina) to predict binding poses in enzyme active sites .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Store in airtight containers away from ignition sources (flammable due to isopropyl group) .

Q. How can researchers validate the purity of synthesized this compound batches?

Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, O content). For trace impurities, use LC-MS to identify byproducts (e.g., unreacted phenol or ester hydrolysis products) .

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